Diethyldithiocarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

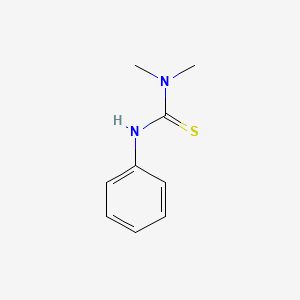

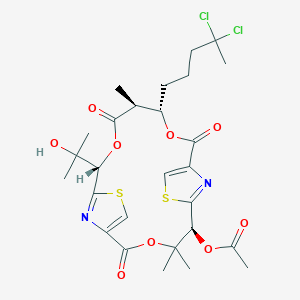

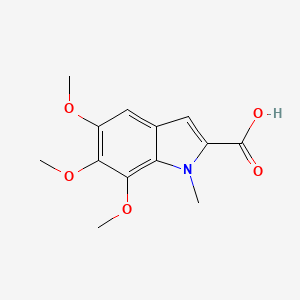

Diethyldithiocarbamate is a member of the class of dithiocarbamate anions resulting from the removal of the proton from the dithiocarbamic acid moiety of diethyldithiocarbamic acid. It is a conjugate base of a diethyldithiocarbamic acid.

A chelating agent that has been used to mobilize toxic metals from the tissues of humans and experimental animals. It is the main metabolite of DISULFIRAM.

Applications De Recherche Scientifique

1. Neurological Research

Diethyldithiocarbamate (DDC) has been explored in neurological research, particularly in relation to memory and neurotransmitter biosynthesis. It is noted as a dopamine beta hydroxylase inhibitor, influencing norepinephrine biosynthesis in the brain, and its effects coincide with alterations in memory, as demonstrated in studies involving mice (Randt et al., 1971).

2. Antioxidant Properties

DDC's role as a potent copper chelating agent is significant in its antioxidant properties. It has been used in the treatment of oxygen toxicity to the central nervous system, as an immunomodulator in cancer therapy, and for HIV-infected patients. Its ability to scavenge reactive oxygen species, chelate ferrous ions, and protect against oxidative damage to various cellular components has been well-documented (Liu et al., 1996).

3. Cancer Research

In the realm of cancer research, DDC's ability to bind copper and form a complex that inhibits proteasomal chemotrypsin-like activity is notable. This complex is shown to decrease the expression of androgen and estrogen receptors and induce apoptosis in prostate and breast cancer cells. This suggests a potential for copper chelators like DDC in cancer treatment strategies (Pang et al., 2007).

4. Radioprotection

DDC exhibits radioprotective abilities by scavenging free radicals and reducing radiation-induced damage. Its ability to protect membrane and DNA against gamma-radiation, both in vitro and in vivo, has been studied. The compound shows potential in reducing radiation-induced lipid peroxides and DNA damage, which has implications for its use as a radioprotector (Gandhi & Nair, 2004).

5. Immunomodulation

DDTC's effects on cytokine production in human myeloid cells highlight its role as an immunomodulator. It has shown a decrease in cell proliferation and an increase in the expression of interleukin and tumor necrosis factor, suggesting its potential in managing chemotherapy- or radiotherapy-induced myelosuppression (Schmalbach et al., 1992).

Propriétés

Numéro CAS |

392-74-5 |

|---|---|

Nom du produit |

Diethyldithiocarbamate |

Formule moléculaire |

C5H10NS2- |

Poids moléculaire |

148.3 g/mol |

Nom IUPAC |

N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1 |

Clé InChI |

LMBWSYZSUOEYSN-UHFFFAOYSA-M |

SMILES |

CCN(CC)C(=S)[S-] |

SMILES canonique |

CCN(CC)C(=S)[S-] |

Autres numéros CAS |

392-74-5 |

Synonymes |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)

![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)

![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)